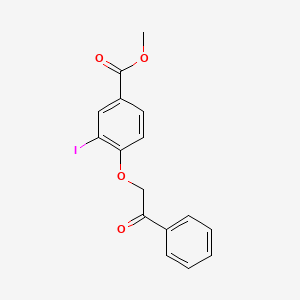
Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate is an organic compound with the molecular formula C16H13IO4 and a molecular weight of 396.18 g/mol . This compound features an iodine atom, a phenylethoxy group, and a benzoate ester, making it a versatile molecule in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of iodine reagents and appropriate solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The phenylethoxy group can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic compounds.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can modify the phenylethoxy group .
Scientific Research Applications
Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate involves its interaction with specific molecular targets and pathways. The iodine atom and phenylethoxy group play crucial roles in its reactivity and binding affinity. These interactions can lead to various biochemical effects, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate: Similar in structure but with different substituents.
Methyl 2-[2-oxo-2-(2,4,6-trimethoxyphenyl)ethoxy]benzoate: Features a trimethoxyphenyl group instead of a phenylethoxy group.
Uniqueness
The presence of the iodine atom and phenylethoxy group makes it particularly versatile in various chemical transformations and research contexts .
Properties
Molecular Formula |
C16H13IO4 |
|---|---|
Molecular Weight |
396.18 g/mol |
IUPAC Name |
methyl 3-iodo-4-phenacyloxybenzoate |
InChI |
InChI=1S/C16H13IO4/c1-20-16(19)12-7-8-15(13(17)9-12)21-10-14(18)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
NCSZBTZEUWDEOA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC(=O)C2=CC=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















